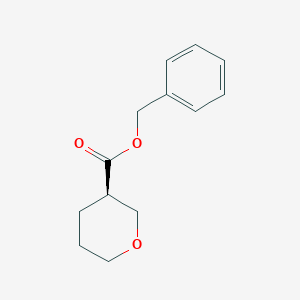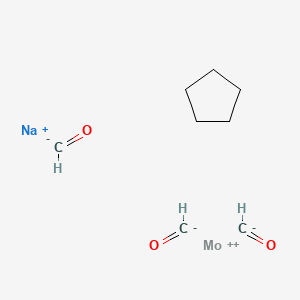
Potassium 6-hydroxy-2-naphthalenetrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-hydroxy-2-naphthalenetrifluoroborate is a chemical compound with the molecular formula C₁₀H₇BF₃KO. It is primarily used in research settings and is known for its unique properties that make it valuable in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-hydroxy-2-naphthalenetrifluoroborate typically involves the reaction of 6-hydroxy-2-naphthaleneboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 6-hydroxy-2-naphthalenetrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Potassium 6-hydroxy-2-naphthalenetrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Potassium 6-hydroxy-2-naphthalenetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and allows it to interact with various molecular targets and pathways. The hydroxyl group also plays a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 6-hydroxy-2-naphthaleneboronic acid
- Potassium 6-hydroxy-2-naphthalenesulfonate
- Potassium 6-hydroxy-2-naphthalenecarboxylate
Uniqueness
Potassium 6-hydroxy-2-naphthalenetrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
1015082-76-4 |
|---|---|
Formule moléculaire |
C10H7BF3KO |
Poids moléculaire |
250.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(6-hydroxynaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C10H7BF3O.K/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9;/h1-6,15H;/q-1;+1 |
Clé InChI |
HOAFUNXSGPAWSC-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)C=C(C=C2)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)


![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)


![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)
